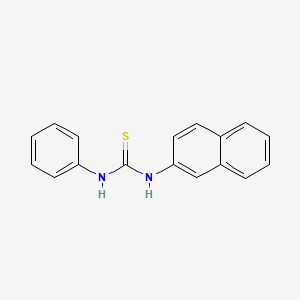![molecular formula C18H25NO B11848035 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate undergoes further hydroxylation and alkylation steps to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of each step. This often involves the use of specialized equipment and controlled environments to maintain consistent quality.
Analyse Des Réactions Chimiques
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions result in the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: There is ongoing research into its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The compound binds to these targets, altering their function and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine] can be compared with other spiro compounds and piperidine derivatives. Similar compounds include:
- 3-(Cyclopropylmethoxy)-6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]
- 3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid
- 3-((Cyclopropylmethoxy)methyl)piperidine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications.
Propriétés
Formule moléculaire |
C18H25NO |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-(cyclopropylmethoxy)-5-methylspiro[1,2-dihydroindene-3,4'-piperidine] |
InChI |
InChI=1S/C18H25NO/c1-13-2-5-15-16(10-13)18(6-8-19-9-7-18)11-17(15)20-12-14-3-4-14/h2,5,10,14,17,19H,3-4,6-9,11-12H2,1H3 |
Clé InChI |
RTWXTTRJCXJRPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(CC23CCNCC3)OCC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
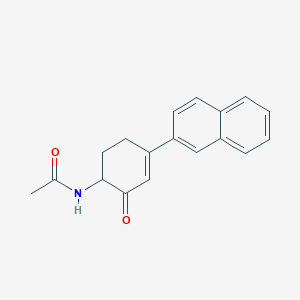

![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)

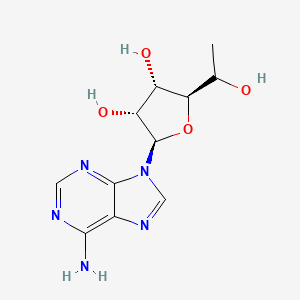
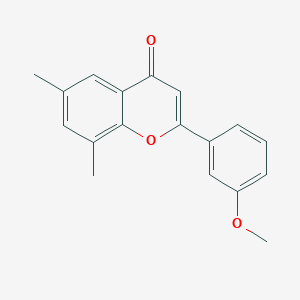
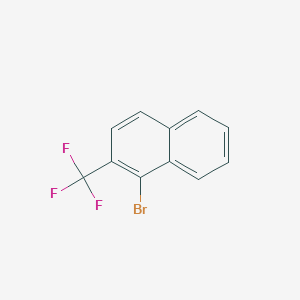
![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)

![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
